molecular formula C9H6IN B11939855 (2E)-3-(2-Iodophenyl)-2-propenenitrile CAS No. 1027729-28-7

(2E)-3-(2-Iodophenyl)-2-propenenitrile

Cat. No.: B11939855
CAS No.: 1027729-28-7
M. Wt: 255.05 g/mol
InChI Key: GKYCNCYYESLGTD-HWKANZROSA-N
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Description

(2E)-3-(2-Iodophenyl)-2-propenenitrile is an α,β-unsaturated nitrile compound characterized by a conjugated system comprising a nitrile group (C≡N), a vinyl linkage, and a 2-iodophenyl substituent. The iodine atom at the ortho position of the aromatic ring introduces steric bulk and electronic effects (via its strong electron-withdrawing nature), influencing reactivity and intermolecular interactions. This compound is of interest in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

CAS No.

1027729-28-7

Molecular Formula

C9H6IN

Molecular Weight

255.05 g/mol

IUPAC Name

(E)-3-(2-iodophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6IN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+

InChI Key

GKYCNCYYESLGTD-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)I

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)I

Origin of Product

United States

Preparation Methods

2-Iodocinnamonitrile can be synthesized through several methods. One common synthetic route involves the iodination of cinnamonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, ensuring high yields and purity of the product. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to produce 2-iodocinnamonitrile in larger quantities.

Chemical Reactions Analysis

2-Iodocinnamonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Iodocinnamonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Industry: 2-Iodocinnamonitrile is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-iodocinnamonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Nitrile Backbone Derivatives

(E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile (BAY 11-7082)
  • Structural Differences : Replaces the 2-iodophenyl group with a 4-methylphenylsulfonyl moiety.
  • Functional Impact : The sulfonyl group enhances electrophilicity, making it a potent inhibitor of NF-κB in biochemical assays .
  • Synthesis : Commercially available (Beyotime Biotech), with higher solubility in polar solvents compared to the iodophenyl analog due to the sulfonyl group .
(2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile (BAY 11-7085)
  • Structural Differences : Features a tert-butyl group on the phenyl ring, increasing steric hindrance.
  • Functional Impact: Reduced cellular permeability compared to BAY 11-7082, as noted in anti-inflammatory studies .
3-(Methylphenylamino)-2-propenenitrile
  • Structural Differences: Substitutes the iodophenyl group with a methylphenylamino group.
  • Functional Impact: The amino group introduces nucleophilic character, altering reactivity in Michael addition reactions .

Chalcone Derivatives

(2E)-1-(5-Chlorothiophen-2-yl)-3-(2-iodophenyl)prop-2-en-1-one
  • Structural Differences : Replaces the nitrile group with a ketone and adds a 5-chlorothiophene ring.
  • Physical Properties :
    • Melting Point: 104–105 °C (vs. liquid or oil forms of nitrile analogs) .
    • Spectral Data: IR peaks at 1645 cm⁻¹ (C=O) and 806 cm⁻¹ (C-I), distinct from nitrile absorption (~2200 cm⁻¹) .
  • Applications: Demonstrated crystallographic utility via slow evaporation in acetone/ethanol/acetonitrile (1:1:1 v/v) .

Ferrocene-Containing Analogs

1-Ferrocenyl-3-((2-iodophenyl)amino)propan-1-one (3a)
  • Structural Differences: Incorporates a ferrocenyl group and an amino linker.
  • Synthesis : Yield of 62% vs. 97% for its alcohol derivative (4a), highlighting steric and electronic challenges in ketone formation .
  • Applications: Potential in electrochemistry due to redox-active ferrocene, unlike the purely organic nitrile analog .

Indole-Based Derivatives

AM-694 and AM-679
  • Structural Differences : Integrate the 2-iodophenyl group into indole-3-carbonyl scaffolds.
  • Functional Impact: High affinity for cannabinoid receptors (e.g., CB1), unlike the nitrile compound, which lacks a defined receptor-binding profile .
  • Synthesis : Utilizes Friedel-Crafts acylation, contrasting with the aldol condensation typical for α,β-unsaturated nitriles .

Electronic and Steric Comparisons

Compound Key Substituent Melting Point (°C) Yield (%) Notable Spectral Features
Target Compound 2-Iodophenyl, nitrile Not reported Not available C≡N stretch (~2200 cm⁻¹)
BAY 11-7082 4-Methylsulfonylphenyl Not reported Commercial S=O stretch (~1350 cm⁻¹)
Chalcone Derivative 5-Chlorothiophene, ketone 104–105 64 C=O (1645 cm⁻¹), C-I (806 cm⁻¹)
Ferrocenyl Derivative Ferrocene, amino 162 62 Fe-C stretches (480–500 cm⁻¹)

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